3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Its core structure features a 3-hydroxypyrrol-2-one scaffold substituted with a 4-isobutoxy-3-methylbenzoyl group at position 4, a 3-pyridinyl group at position 5, and a 3-(4-morpholinyl)propyl chain at position 1. These substituents contribute to its unique physicochemical and biological properties, positioning it within a broader class of bioactive pyrrol-2-one derivatives .
Properties
Molecular Formula |
C28H35N3O5 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H35N3O5/c1-19(2)18-36-23-8-7-21(16-20(23)3)26(32)24-25(22-6-4-9-29-17-22)31(28(34)27(24)33)11-5-10-30-12-14-35-15-13-30/h4,6-9,16-17,19,25,32H,5,10-15,18H2,1-3H3/b26-24+ |
InChI Key |
VETMNUJWHFURHT-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, isobutoxy, and morpholinyl groups through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Benzoyl Substituents : The isobutoxy group in the target compound enhances lipophilicity compared to isopropoxy or methoxy groups in analogs .
- Position 5 Aromaticity : The 3-pyridinyl group (target) contrasts with electron-rich aryl groups (e.g., 3-trifluoromethylphenyl in Compound 25), which may influence receptor binding .
- N-Alkyl Chain : The 3-(4-morpholinyl)propyl chain improves solubility and metabolic stability compared to simpler hydroxypropyl chains .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Melting Points : Higher melting points (e.g., 221–223°C for Compound 38) correlate with crystalline, polar substituents like hydroxypropyl chains .
- Synthetic Yields : The target compound’s synthesis may face challenges similar to analogs with bulky substituents (e.g., 9% yield for Compound 25 with a trifluoromethyl group) .
Structure-Activity Relationship (SAR) Insights
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 25) reduce metabolic stability but increase target affinity .
- N-Alkyl Chain Optimization :
Research Findings and Implications
- Pharmacological Potential: Analogs with morpholinylpropyl chains (e.g., compound) show improved pharmacokinetic profiles, suggesting the target compound may share these advantages .
- Synthetic Challenges : Low yields for analogs with bulky substituents (e.g., 9% for Compound 25) highlight the need for optimized synthetic routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
